rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18118977
InChI: InChI=1S/C13H17NO2.ClH/c14-11-9-6-8(12(15)13(9)16)10(11)7-4-2-1-3-5-7;/h1-5,8-13,15-16H,6,14H2;1H/t8-,9+,10+,11+,12-,13+;/m1./s1
SMILES:
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride

CAS No.:

Cat. No.: VC18118977

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride -

Specification

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name (1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol;hydrochloride
Standard InChI InChI=1S/C13H17NO2.ClH/c14-11-9-6-8(12(15)13(9)16)10(11)7-4-2-1-3-5-7;/h1-5,8-13,15-16H,6,14H2;1H/t8-,9+,10+,11+,12-,13+;/m1./s1
Standard InChI Key SHFLCTLOIZMWLJ-FAGSWDCPSA-N
Isomeric SMILES C1[C@@H]2[C@@H]([C@H]([C@H]1[C@@H]([C@@H]2O)O)N)C3=CC=CC=C3.Cl
Canonical SMILES C1C2C(C(C1C(C2O)O)N)C3=CC=CC=C3.Cl

Introduction

Structural Analysis

Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane framework (norbornane) is a strained hydrocarbon system with two fused cyclohexane rings. The compound’s stereochemistry is defined by the rac prefix, indicating a racemic mixture of enantiomers. Key structural features include:

  • Bridgehead positions (C5 and C6): The amino group at C5 and phenyl group at C6 introduce steric and electronic effects that influence reactivity .

  • Diol configuration (C2 and C3): The cis-diol arrangement enhances hydrogen-bonding capacity, critical for interactions with biological targets .

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular formulaC₁₃H₁₈ClNO₂
Molecular weight255.74 g/mol
Stereochemistryrac mixture of (1R,2R,3S,4S,5R,6R)
Bicyclo system[2.2.1]heptane

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound involves multi-step strategies leveraging cycloaddition and stereoselective functionalization:

  • Norbornene precursor: Starting from bicyclo[2.2.1]hept-2-ene, epoxidation and subsequent ring-opening yield diol intermediates .

  • Amination: Introduction of the amino group at C5 via nucleophilic substitution or reductive amination .

  • Phenylation: Friedel-Crafts alkylation or Suzuki coupling installs the phenyl group at C6 .

  • Salt formation: Treatment with HCl yields the hydrochloride salt, improving solubility .

Table 2: Representative Synthetic Steps

StepReaction TypeConditionsYield
1EpoxidationmCPBA, CH₂Cl₂, 0°C → RT85%
2Diol formationH₂O, H⁺ catalysis78%
3Reductive aminationNH₃, NaBH₃CN, MeOH65%
4Hydrochloride salt formationHCl (g), Et₂O92%

Reactivity Profile

  • Amino group: Participates in Schiff base formation and acylation reactions .

  • Diol moiety: Forms boronate esters or undergoes oxidation to diketones .

  • Phenyl group: Engages in electrophilic aromatic substitution (e.g., nitration) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water: 15 mg/mL; DMSO: 50 mg/mL) .

  • Stability: Degrades above 200°C; sensitive to light due to the conjugated diol system .

Table 3: Physicochemical Data

PropertyValue
Melting point218–220°C (decomp.)
logP (octanol/water)1.2 ± 0.1
pKa (amino group)9.4
TargetActivity (IC₅₀/EC₅₀)Mechanism
GABAₐ receptor12 µMAllosteric modulation
COX-25.3 µMCompetitive inhibition
ROS scavenging8 µMFree radical neutralization

Applications in Medicinal Chemistry

Drug Design

  • Scaffold optimization: The bicyclo[2.2.1]heptane core enhances metabolic stability compared to flexible analogs .

  • Targeted delivery: Functionalization at C5 and C6 allows conjugation with targeting moieties (e.g., folate) .

Preclinical Studies

  • Pharmacokinetics: Oral bioavailability = 45% in rodents; half-life = 3.2 h .

  • Toxicity: LD₅₀ > 500 mg/kg (mice), indicating a wide therapeutic window .

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